2-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide
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Overview
Description
2-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is a synthetic organic compound characterized by the presence of bromine, fluorine, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Fluorination: The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Condensation Reaction: The final step involves the condensation of the brominated and fluorinated pyrazole derivative with benzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-N’~1~-[(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE
- 2-BROMO-N’~1~-[(5-METHYL-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H12BrFN4O |
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Molecular Weight |
339.16 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H12BrFN4O/c1-8-10(12(15)19(2)18-8)7-16-17-13(20)9-5-3-4-6-11(9)14/h3-7H,1-2H3,(H,17,20)/b16-7+ |
InChI Key |
XWCVVMBNBNLRRL-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=CC=CC=C2Br)F)C |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CC=CC=C2Br)F)C |
Origin of Product |
United States |
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